molecular formula C9H11IO2S B8565458 1-Ethyl-2-iodo-4-(methylsulfonyl)benzene

1-Ethyl-2-iodo-4-(methylsulfonyl)benzene

Cat. No.: B8565458
M. Wt: 310.15 g/mol
InChI Key: WUXLCFNJXZGKCG-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodo-4-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethyl group at position 1, an iodine atom at position 2, and a methylsulfonyl group at position 4. This compound’s structural complexity makes it valuable in medicinal chemistry, particularly in designing molecules targeting nuclear receptors like PPAR, where sulfonyl groups are known to enhance binding interactions . Its synthesis typically involves regioselective electrophilic substitution or nucleophilic addition, with reactivity influenced by substituent positioning and pH conditions .

Properties

Molecular Formula

C9H11IO2S

Molecular Weight

310.15 g/mol

IUPAC Name

1-ethyl-2-iodo-4-methylsulfonylbenzene

InChI

InChI=1S/C9H11IO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h4-6H,3H2,1-2H3

InChI Key

WUXLCFNJXZGKCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-Ethyl-2-iodo-4-(methylsulfonyl)benzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Reactivity
This compound 1-Ethyl, 2-Iodo, 4-Methylsulfonyl -SO₂CH₃, -I, -C₂H₅ ~296.1 (estimated) Drug design (PPAR agonists), cross-coupling reactions
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene 1-Methyl, 4-(2-Phenoxyethylsulfonyl) -SO₂CH₂CH₂OPh, -CH₃ ~304.3 Intermediate for surfactants, polymer synthesis
4-Ethyl-1-iodo-2-methylbenzene 1-Iodo, 2-Methyl, 4-Ethyl -I, -CH₃, -C₂H₅ ~234.0 Halogen exchange reactions, organic synthesis
Benzene acetic acid, 4-(methylsulfonyl)-, lithium salt 4-Methylsulfonyl, -CH₂COO⁻Li⁺ -SO₂CH₃, -CH₂COO⁻Li⁺ ~228.1 Ionic intermediates, solubility enhancement
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Methylsulfonamide, oxadiazole-thioether -SO₂NH-, -S-C₆H₄Cl, oxadiazole ~491.0 Antimicrobial agents, enzyme inhibition

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, compounds like 1,1'-(E)-Ethene-1,2-diylbis(4-methoxybenzene) () feature electron-donating methoxy groups, increasing ring reactivity toward electrophiles .
  • Halogen Reactivity : The iodine atom in the main compound enables cross-coupling reactions, whereas chlorine in (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide offers less versatility in metal-catalyzed reactions.

Contradictions and Limitations

  • Similarity vs. Functionality : Despite high structural similarity (0.83–0.89) with 4-Ethyl-1-iodo-2-methylbenzene , the absence of the sulfonyl group limits its use in PPAR-targeted therapies, underscoring the importance of functional group diversity.

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